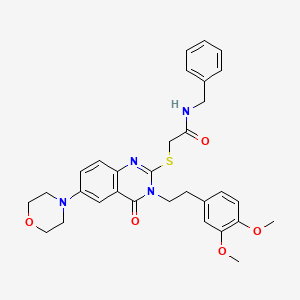
N-benzyl-2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” is a complex organic compound. While there isn’t specific information available on this exact compound, it is a derivative of N-benzyl-2,2-dimethoxy-acetamides . These acetamides are useful for the production of 2H-3-isoquinolones by acid cyclization .
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated using various spectroscopic and structural determination methods . Such analysis provides detailed information on bond lengths, angles, and the overall 3D conformation of the molecule, which are crucial for understanding the compound’s reactivity and interaction with biological targets.Chemical Reactions Analysis
The reactivity of such heterocyclic compounds is influenced by the presence of various functional groups and the inherent stability of the heterocyclic core. The compound may undergo reactions typical for acetamides, such as hydrolysis, as well as reactions involving the heterocyclic moiety, including electrophilic and nucleophilic substitutions.Scientific Research Applications
Antitumor Activity
Research has revealed that derivatives of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to N-benzyl-2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, demonstrate significant antitumor activity. These compounds exhibit broad-spectrum antitumor activity with remarkable potency, some being 1.5-3.0-fold more potent compared to the control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).
Molecular Docking Studies
In-depth molecular docking studies of similar compounds have shown binding modes comparable to known inhibitors, suggesting potential inhibitory activity against specific cancer-related targets like B-RAF kinase and EGFR-TK (A. El-Azab et al., 2016).
Antimicrobial and Anticonvulsant Activities
Derivatives of 2-thioxoquinazolinone, which is closely related to the chemical structure , have been studied for their antimicrobial and anticonvulsant activities. Certain derivatives showed broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity (A. Rajasekaran et al., 2013).
Anti-inflammatory and Analgesic Evaluation
Related thioxoquinazolinone derivatives have also been evaluated for their anti-inflammatory and analgesic properties. Some compounds demonstrated significant activity in this regard, comparable to standard drugs like diclofenac sodium (A. Rajasekaran et al., 2011).
Radiomodulatory Effect
Certain quinazolinone derivatives, sharing a core structure with this compound, have shown promise as radiomodulatory agents. They demonstrate the ability to induce antioxidant enzymes and reduce radiation damage, suggesting potential use in radioprotection (A. M. Soliman et al., 2020).
Mechanism of Action
properties
IUPAC Name |
N-benzyl-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O5S/c1-38-27-11-8-22(18-28(27)39-2)12-13-35-30(37)25-19-24(34-14-16-40-17-15-34)9-10-26(25)33-31(35)41-21-29(36)32-20-23-6-4-3-5-7-23/h3-11,18-19H,12-17,20-21H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWPLGNOFSNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2449372.png)

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2449375.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2449376.png)
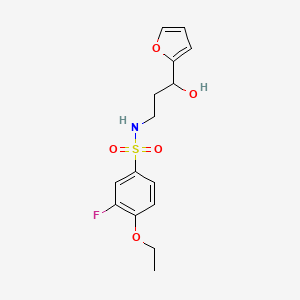
![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)
![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2449383.png)
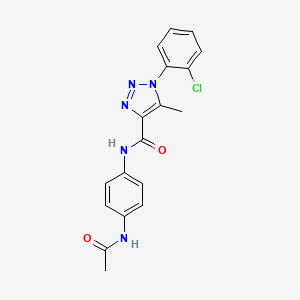
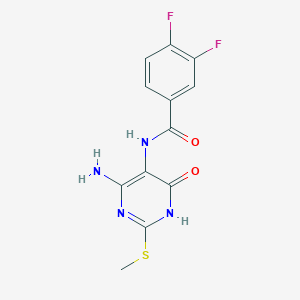
![2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2449390.png)
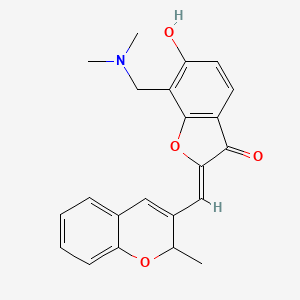
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2449393.png)